molecular formula C18H20O4 B5621296 4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid

4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid

Cat. No.: B5621296
M. Wt: 300.3 g/mol
InChI Key: XGTXCAPDJPVYQY-UHFFFAOYSA-N
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Description

4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C18H20O4 It is a derivative of benzoic acid, featuring a methoxy group and a propylphenoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-4-propylphenol and 4-chloromethylbenzoic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.

    Reaction Mechanism: The 2-methoxy-4-propylphenol undergoes nucleophilic substitution with 4-chloromethylbenzoic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 4-[(2-methoxy-4-propylphenoxy)methyl]benzaldehyde or this compound.

    Reduction: Formation of 4-[(2-methoxy-4-propylphenoxy)methyl]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The methoxy and propylphenoxy groups may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-methoxyphenoxy)methyl]benzoic acid
  • 4-[(2-ethoxy-4-propylphenoxy)methyl]benzoic acid
  • 4-[(2-methoxy-4-butylphenoxy)methyl]benzoic acid

Uniqueness

4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and propylphenoxy groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-3-4-13-7-10-16(17(11-13)21-2)22-12-14-5-8-15(9-6-14)18(19)20/h5-11H,3-4,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTXCAPDJPVYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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